

An In-depth Technical Guide to Ethyldiphenylphosphine

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Compound of Interest

Compound Name: *Ethyldiphenylphosphine*

Cat. No.: *B1294405*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyldiphenylphosphine**, a versatile organophosphorus compound. It details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in modern organic synthesis.

Introduction

Ethyldiphenylphosphine (CAS No. 607-01-2) is an organophosphorus compound widely utilized as a ligand in transition metal-catalyzed reactions.^[1] Its unique steric and electronic properties, derived from the presence of two phenyl groups and one ethyl group attached to a central phosphorus atom, make it a valuable tool in facilitating a variety of chemical transformations, including cross-coupling reactions. This guide serves as a detailed resource for professionals in research and development who employ or are considering the use of this reagent.

Properties of Ethyldiphenylphosphine

The physical and chemical properties of **ethyldiphenylphosphine** are summarized below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	607-01-2
Molecular Formula	C ₁₄ H ₁₅ P[2]
Molecular Weight	214.24 g/mol [2]
Appearance	Colorless to light yellow liquid[1]
Boiling Point	293 °C (lit.); 157 °C at 15 mmHg[1]
Density	1.048 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.614 (lit.)
Solubility	Limited solubility in water. Soluble in many organic solvents.

Table 2: Safety and Handling Information

Identifier	Information
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]
Signal Word	Warning
Storage	Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
Incompatibilities	Strong oxidizing agents, halogens.[3]
Reactivity	Air-sensitive; can oxidize to ethyldiphenylphosphine oxide.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of **ethyldiphenylphosphine**.

- ^1H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl groups, typically appearing as a multiplet in the downfield region. The ethyl group will show a quartet for the methylene ($-\text{CH}_2$) protons and a triplet for the methyl ($-\text{CH}_3$) protons, with coupling to the phosphorus atom.
- ^{31}P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds.[5] For **ethyldiphenylphosphine**, a single peak is expected in the region characteristic of tertiary phosphines. The chemical shift is sensitive to the electronic environment of the phosphorus atom.[2]
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl rings and the two carbons of the ethyl group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **ethyldiphenylphosphine** and its application in a common cross-coupling reaction.

A common method for the synthesis of tertiary phosphines involves the reaction of a chlorophosphine with an organometallic reagent.

- Reaction: Chlorodiphenylphosphine + Ethylmagnesium bromide \rightarrow **Ethyldiphenylphosphine** + Magnesium bromide chloride
- Materials:
 - Chlorodiphenylphosphine
 - Ethylmagnesium bromide (solution in THF or diethyl ether)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride solution
 - Anhydrous magnesium sulfate
- Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of chlorodiphenylphosphine in anhydrous diethyl ether.
- Cool the flask to 0 °C in an ice bath.
- Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **ethyldiphenylphosphine**.

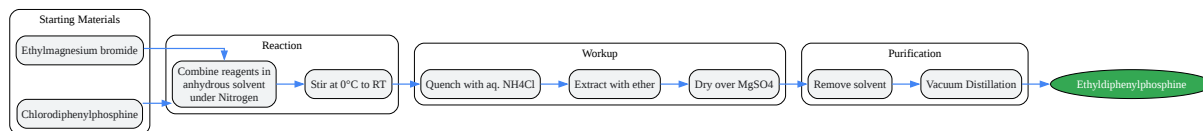
Ethyldiphenylphosphine can serve as a ligand in the Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene.[6]

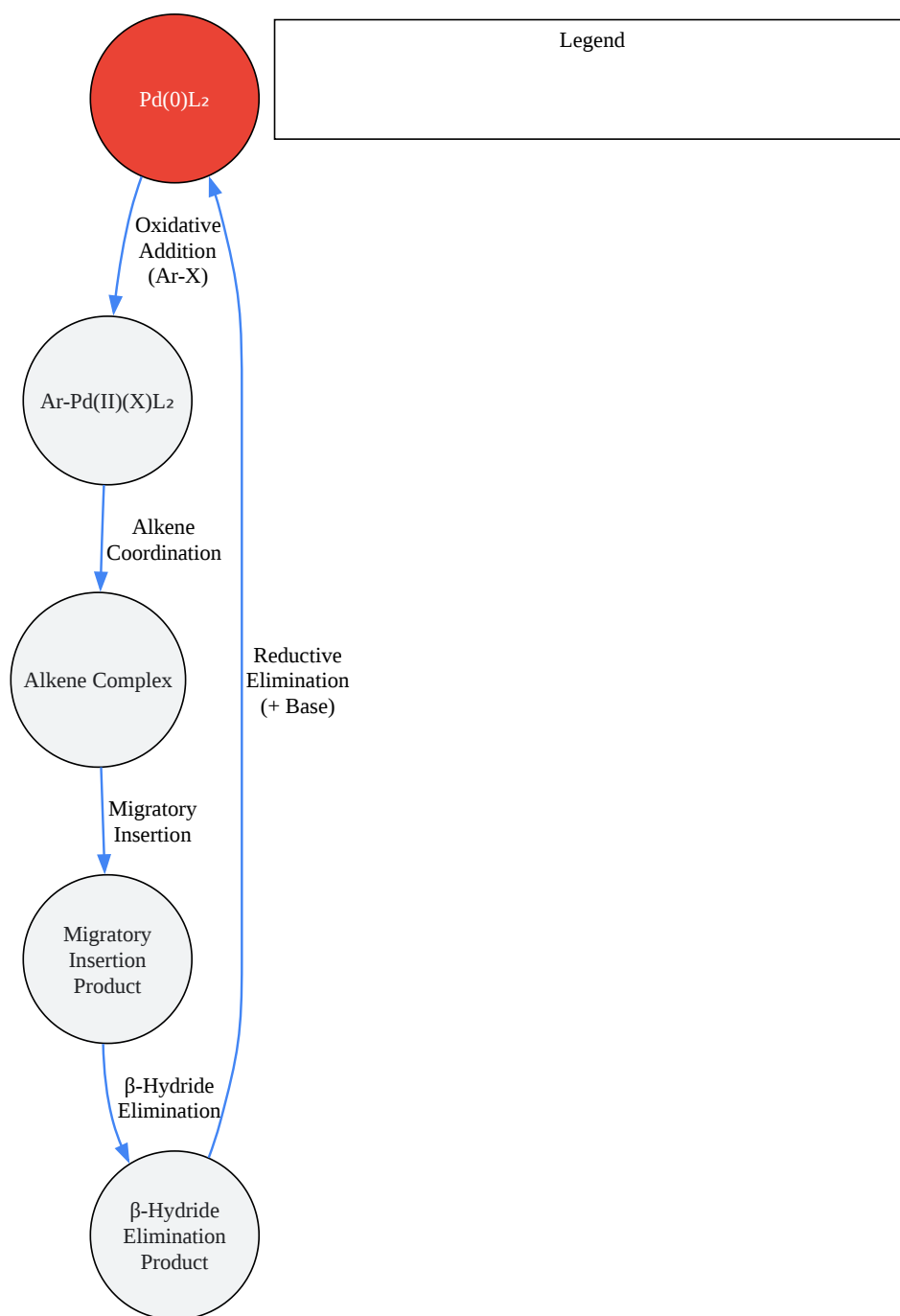
- Reaction: Aryl halide + Alkene → Substituted alkene
- Materials:
 - Aryl halide (e.g., iodobenzene)
 - Alkene (e.g., styrene)
 - Palladium(II) acetate (catalyst precursor)
 - **Ethyldiphenylphosphine** (ligand)

- Base (e.g., triethylamine)
- Solvent (e.g., DMF or acetonitrile)
- Procedure:
 - In a Schlenk flask, combine palladium(II) acetate and **ethyldiphenylphosphine** (typically in a 1:2 to 1:4 molar ratio) in the solvent under an inert atmosphere.
 - Add the aryl halide, the alkene, and the base to the reaction mixture.
 - Heat the mixture to the desired reaction temperature (often 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).
 - Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
 - Wash the organic mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.





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